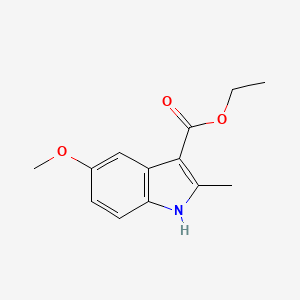

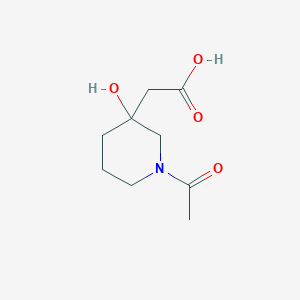

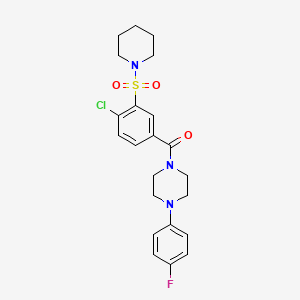

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

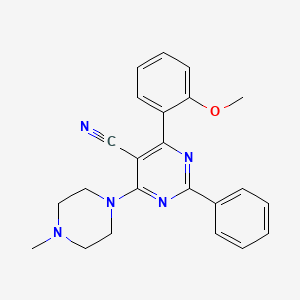

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is a chemical compound that can be purchased for pharmaceutical testing . It is available in powder form .

Molecular Structure Analysis

The molecular formula of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is C9H15NO4 . The InChI code is 1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid is 201.22 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Piperidin-4-ols and Acrylates : The compound was used in the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These are promising as monomers for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

Improved Synthesis for PET Imaging : An improved synthesis process using acetylation in anhydrous chloroform was developed for PET studies of acetylcholine neurotransmission system (Carpinelli et al., 2006).

Creation of Phosphonic Acids : Utilized in the synthesis of 2-hydroxy-4-heterocyclic phosphonic acids, serving as serine analogues (Louaisil, Rabasso, & Fadel, 2009).

Chemical Transformation and Analysis

Alcohol Oxidation System : Used in a TEMPO catalyzed alcohol oxidation system, highlighting its role in environmentally friendly organic solvent reactions (Li & Zhang, 2009).

Formation of Aziridines and Lactams : Important in the transformation of aziridines into 5-hydroxypiperidin-2-ones and the creation of δ-lactams and γ-lactones (Vervisch et al., 2012).

Antioxidant Activity of Indole Derivatives : Played a role in the synthesis of indole-3-acetic acid analogues with significant antioxidant activities (Naik, Kumar, & Harini, 2011).

Miscellaneous Applications

Formation of Acetic Acid in Maillard Reaction : Involved in the Maillard reaction cascade, particularly in the formation of acetic acid from glucose and glycine (Jiang et al., 2009).

Synthesis of Schiff Base Ligands : Utilized in the synthesis of Schiff base ligands for antioxidant and selective xanthine oxidase inhibitory studies (Ikram et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

The future directions for the use and study of 2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid are not specified in the search results. Given its availability for pharmaceutical testing , it may have potential applications in drug development or other areas of scientific research. Further studies are needed to explore these possibilities.

Propriétés

IUPAC Name |

2-(1-acetyl-3-hydroxypiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-9(14,6-10)5-8(12)13/h14H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKPYLIGYLNWFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Acetyl-3-hydroxypiperidin-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)

![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)

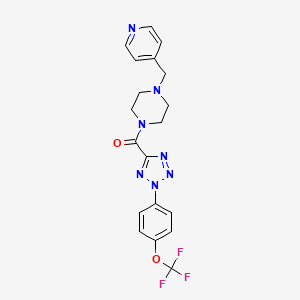

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)